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molecular formula C10H13ClO B8683062 1-(3-Chloropropoxy)-4-methylbenzene

1-(3-Chloropropoxy)-4-methylbenzene

Cat. No. B8683062
M. Wt: 184.66 g/mol
InChI Key: YQJAXEQLKNIDSU-UHFFFAOYSA-N
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Patent
US04950674

Procedure details

A mixture of 27 g (0.25 mole) of p-cresol, 78.7 g (0.5 mole) of 1-bromo-3-chloropropane and 103.7 g (0.75 mole) of anhydrous potassium carbonate in 1 liter of acetone was heated at reflux for 24 hr. The reaction mixture was cooled, filtered and concentrated in vacuo at 90° C. to give 47.1 g of an oil residue. The oil was subjected to vacuum distillation to give 39.3 g (85%) of clear oil, bp 85°-90° C. at 0.1 mm Hg.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
78.7 g
Type
reactant
Reaction Step One
Quantity
103.7 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.Br[CH2:10][CH2:11][CH2:12][Cl:13].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:13][CH2:12][CH2:11][CH2:10][O:7][C:6]1[CH:5]=[CH:4][C:3]([CH3:8])=[CH:2][CH:1]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
78.7 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
103.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 L
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hr
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at 90° C.

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 47.1 g
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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